molecular formula C12H11NO2 B8470395 8-(2-Oxopropoxy)quinoline

8-(2-Oxopropoxy)quinoline

Cat. No. B8470395
M. Wt: 201.22 g/mol
InChI Key: WBRXGDRANCHIDE-UHFFFAOYSA-N
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Patent
US05646164

Procedure details

8-(2-(p-Chlorophenyl)-2-oxoethoxy)quinoline (9a) was prepared from 2-bromo-4'-chloroacetophenone by the same procedure as 7a in 76% yield. mp: 111°-112° C.; 1H -NMR (CDCl3): δ5.56 (s, 2H, OCH2), 6.96-8.96 (m, 10 H, Ar--H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([Cl:11])=[CH:7][CH:6]=1)=[O:4].O=C(C)C[O:15][C:16]1[CH:17]=[CH:18][CH:19]=[C:20]2[C:25]=1[N:24]=[CH:23][CH:22]=[CH:21]2>>[Cl:11][C:8]1[CH:9]=[CH:10][C:5]([C:3](=[O:4])[CH2:2][O:15][C:16]2[CH:17]=[CH:18][CH:19]=[C:20]3[C:25]=2[N:24]=[CH:23][CH:22]=[CH:21]3)=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC(=O)C1=CC=C(C=C1)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C(COC=1C=CC=C2C=CC=NC12)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C(COC=1C=CC=C2C=CC=NC12)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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